molecular formula C17H17IO B1324032 4-Tert-butyl-4'-iodobenzophenone CAS No. 951889-83-1

4-Tert-butyl-4'-iodobenzophenone

Cat. No.: B1324032
CAS No.: 951889-83-1
M. Wt: 364.22 g/mol
InChI Key: RFNSQHONWYPAQA-UHFFFAOYSA-N
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Description

Strategic Positioning within Substituted Benzophenone (B1666685) Chemistry

Benzophenones represent a foundational scaffold in various chemical disciplines. They are recognized as ubiquitous structures in medicinal chemistry, forming the core of molecules with a wide range of biological activities. rsc.orgnih.gov The properties of benzophenone derivatives are highly dependent on the nature and position of the substituents on their aryl rings. nih.gov Furthermore, these compounds are crucial as photoinitiators in polymerization processes and have found applications as emitters or host materials in organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Within this diverse chemical family, 4-Tert-butyl-4'-iodobenzophenone occupies a strategic niche. The presence of two different substituents on the para positions of the phenyl rings makes it an unsymmetrical benzophenone. This asymmetry, combined with the specific electronic and steric properties of the tert-butyl and iodo groups, allows for precise tuning of its chemical and physical characteristics. It can be considered a specialized building block, designed for incorporation into larger, more complex molecular systems where specific photophysical or reactive properties are required.

Academic Significance of Aryl Halogenated Ketones with Bulky Substituents

The academic interest in aryl halogenated ketones, particularly those bearing bulky substituents, stems from the synergistic interplay between these distinct functional groups.

The aryl iodide moiety is of paramount importance in synthetic organic chemistry. The carbon-iodine bond is relatively weak, making it an excellent leaving group and a versatile handle for a variety of cross-coupling reactions. sacredheart.edu Notably, it is a prime substrate for the Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.orgmit.edu This allows chemists to readily connect the benzophenone core to other molecular fragments, building intricate structures for applications ranging from pharmaceuticals to materials science. The iodine atom also influences the photophysical properties, potentially promoting intersystem crossing to the triplet state, a key process in photochemistry.

The tert-butyl group is a sterically demanding, non-polar substituent. Its bulkiness can significantly influence the molecule's conformation, preventing aggregation and improving solubility in organic solvents. fiveable.me In materials science, such as in the design of OLEDs, bulky groups can disrupt intermolecular packing, leading to improved device performance. mdpi.com In the context of photochemistry, the tert-butyl group can enhance the photostability of a molecule. For instance, in related compounds like avobenzone (B1665848) (4-tert-butyl-4'-methoxydibenzoylmethane), the substitution pattern is critical to its function as a UVA absorber in sunscreens. nih.govcansa.org.za The combination of a reactive site (the iodide) and a sterically shielding, solubilizing group (the tert-butyl) makes this class of compounds highly valuable for constructing well-defined supramolecular assemblies and functional materials.

Current Research Landscape and Knowledge Gaps

While the broader classes of substituted benzophenones, aryl iodides, and molecules with bulky tert-butyl groups are extensively studied, dedicated research focusing specifically on this compound is not widely documented in publicly available literature. General synthetic methods for highly substituted benzophenones, such as the Friedel-Crafts acylation, are well-established, though they can present challenges when dealing with sterically hindered substrates. thieme-connect.comthieme-connect.de

The primary knowledge gap concerns the specific experimental characterization and application of this particular molecule. Detailed studies on its crystal structure, which would provide insight into its solid-state packing influenced by the bulky and heavy atom substituents, are lacking. researchgate.net Furthermore, a thorough investigation of its photochemical and photophysical properties—such as its absorption and emission spectra, quantum yields, and triplet state characteristics—would be necessary to evaluate its potential as a photoinitiator or in photodynamic therapy.

Future research could systematically explore the utility of this compound as a versatile intermediate. Its application in Suzuki and other cross-coupling reactions could be demonstrated for the synthesis of novel polymers, dendrimers, or pharmacologically active compounds. Investigating its performance in OLEDs, either as a host or a dopant, could also be a fruitful avenue of research, given the known utility of benzophenone derivatives in this field. mdpi.com The synthesis and study of this molecule would bridge a gap in understanding how the specific combination of a bulky alkyl group and a heavy halogen atom on the benzophenone scaffold fine-tunes its properties for advanced molecular applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylphenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNSQHONWYPAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butyl 4 Iodobenzophenone and Analogues

Design and Synthesis of Key Precursors

Synthesis of Iodinated Phenyl Moieties

A primary precursor for introducing the iodinated phenyl group is 4-iodobenzoyl chloride. chemicalbook.comottokemi.comfishersci.co.uk This acyl chloride is a versatile reagent used in various organic transformations. ottokemi.comfishersci.co.ukcymitquimica.com

A common and effective method for the preparation of 4-iodobenzoyl chloride is the reaction of 4-iodobenzoic acid with thionyl chloride. chemicalbook.com The process often involves refluxing the mixture to ensure complete conversion. chemicalbook.com Following the reaction, thionyl chloride is typically removed by distillation under reduced pressure to yield the crude product. chemicalbook.com The reactivity of 4-iodobenzoyl chloride makes it a suitable partner for Friedel-Crafts acylation reactions and a precursor for various cross-coupling reactions. ottokemi.comfishersci.co.ukcymitquimica.com

Another important class of iodinated precursors includes aryl iodides, which are frequently employed in transition metal-catalyzed cross-coupling reactions. chemrxiv.org The synthesis of these compounds can be achieved through methods like the iodination of anilines using molecular iodine in an aqueous sodium bicarbonate solution. chemrxiv.org Hypervalent iodine reagents have also emerged as efficient and environmentally benign reagents in organic synthesis. frontiersin.org For instance, ortho C-H iodination of phenol (B47542) carbamates can be achieved using palladium catalysis with Togni's reagent as an iodine source. frontiersin.org

Synthesis of Tert-Butylphenyl Moieties

The tert-butylphenyl group is another essential building block. A common method to introduce this moiety is through Friedel-Crafts alkylation. cerritos.edumnstate.edu For example, the reaction of an aromatic ring with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired tert-butylated aromatic compound. cerritos.edu The reaction conditions, including the choice of solvent and temperature, are crucial for controlling the regioselectivity and preventing polysubstitution. mnstate.edu

Alternatively, Grignard reagents such as 4-tert-butylphenylmagnesium bromide are valuable precursors. chemicalbook.comsigmaaldrich.com These organometallic compounds can be prepared by reacting 4-bromo-tert-butylbenzene with magnesium turnings in a suitable ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comprepchem.com The resulting Grignard reagent can then participate in various coupling reactions to form the target benzophenone (B1666685).

Advanced Carbon-Carbon Bond Formation Reactions

The key step in the synthesis of 4-tert-butyl-4'-iodobenzophenone involves the formation of a carbon-carbon bond between the two precursor moieties. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for achieving this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper catalysts are at the forefront of modern cross-coupling chemistry, enabling the efficient formation of diaryl ketones under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are widely employed due to their high efficiency, functional group tolerance, and broad substrate scope. youtube.com

The Suzuki-Miyaura coupling is a prominent method that involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. youtube.comyoutube.comlibretexts.org For the synthesis of a benzophenone derivative, this could involve coupling an arylboronic acid with an aryl halide. youtube.com The reaction typically requires a base to facilitate the transmetalation step. youtube.com Boronic acids are often favored due to their environmental stability compared to other organometallic reagents. youtube.comyoutube.com

The Stille coupling provides another powerful route, utilizing an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. wiley-vch.de A variation, the Stille-carbonylative cross-coupling, can be used to form ketones by incorporating a carbonyl group between the two coupling partners. wikipedia.org This can be achieved by reacting an organostannane with an acyl chloride in the presence of a palladium catalyst. wiley-vch.de

The Heck reaction , which typically involves the coupling of an unsaturated halide with an alkene, can also be adapted for the synthesis of complex molecules. frontiersin.org While not a direct route to benzophenones in its classic form, variations and tandem reactions can be employed.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

ReactionNucleophileElectrophileKey Features
Suzuki-Miyaura Organoboron (e.g., boronic acid)Aryl/Vinyl Halide or TriflateMild conditions, environmentally safer reagents, requires a base. youtube.comyoutube.comyoutube.com
Stille OrganostannaneAryl/Vinyl Halide or TriflateHigh functional group tolerance, but tin reagents are toxic. wikipedia.orgorganic-chemistry.orgwiley-vch.de
Heck AlkeneAryl/Vinyl HalidePrimarily forms C-C bonds with alkenes, can be part of tandem strategies. frontiersin.org

Copper-catalyzed reactions, particularly the Ullmann condensation , represent a classical and still relevant method for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.govorganic-chemistry.org The traditional Ullmann reaction for biaryl synthesis involves the coupling of two aryl halides in the presence of copper at high temperatures. organic-chemistry.org

Modern advancements have led to milder reaction conditions for Ullmann-type couplings, often employing ligands to enhance the catalyst's activity and expand the substrate scope. researchgate.netmdpi.com These reactions can be used to synthesize diaryl ethers and, in some variations, diaryl ketones. acs.orgmdpi.com While historically requiring harsh conditions, the development of new catalytic systems has made copper-mediated couplings a more attractive and sustainable option. nih.govresearchgate.net

Nickel-Catalyzed Methodologies

The synthesis of diaryl ketones, including this compound and its analogues, has been effectively achieved through nickel-catalyzed reactions. These methods are valued for their efficiency and ability to form carbon-carbon bonds under specific catalytic conditions.

One prominent method is the nickel-catalyzed carbonylative coupling of aryl iodides. nih.govacs.org This process facilitates the synthesis of various substituted benzophenones in moderate to excellent yields. A key aspect of this transformation is the synergistic effect observed between nickel and a molybdenum promoter, which is crucial for the reaction's success. nih.govacs.org The reaction typically utilizes an aryl iodide, which for the target molecule could be a precursor like 1-iodo-4-(tert-butyl)benzene or p-iodobenzoyl chloride, and a source of carbon monoxide, often provided by a promoter like molybdenum carbonyl, thus avoiding the direct use of CO gas. nih.govacs.org

Another innovative approach involves a dual-catalytic system combining a nickel catalyst with a benzophenone-derived photosensitizer. thieme-connect.comthieme-connect.comrsc.org This visible-light-mediated method allows for the direct acylation of benzylic C-H bonds. While this specific reaction is for acylating methylbenzenes, the principle of using a dual nickel/photocatalyst system represents a modern strategy for constructing unsymmetrical ketones and could be adapted for creating analogues of the target compound. rsc.org The mechanism involves the photo-excited benzophenone sensitizer (B1316253) abstracting a hydrogen atom, generating a radical that then enters the nickel catalytic cycle to form the desired ketone. rsc.org

Table 1: Nickel-Catalyzed Synthesis of Benzophenones

Method Catalyst System Substrates Key Features
Carbonylative Coupling Nickel/Molybdenum Promoter Aryl Iodides Synergistic catalytic effect; CO-gas-free conditions; Moderate to excellent yields. nih.govacs.org
Dual Photocatalysis Nickel/Benzophenone Photosensitizer Toluene derivatives, Acid Chlorides/Anhydrides Visible-light mediated; Benzylic C-H acylation; Forms unsymmetrical ketones. thieme-connect.comrsc.org

Electrophilic Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a cornerstone of classical organic synthesis and provides a direct route to aromatic ketones like this compound. oregonstate.edu The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). libretexts.org

For the specific synthesis of this compound, two primary Friedel-Crafts pathways are feasible:

The acylation of tert-butylbenzene (B1681246) with 4-iodobenzoyl chloride.

The acylation of iodobenzene (B50100) with 4-tert-butylbenzoyl chloride.

The regiochemical outcome of these reactions is governed by the directing effects of the substituents on the aromatic rings. The tert-butyl group is a bulky and strongly activating ortho-, para-director. Due to significant steric hindrance, acylation of tert-butylbenzene occurs almost exclusively at the para-position, making the first pathway highly regioselective for the desired product. libretexts.org Conversely, the iodo group is a deactivating yet ortho-, para-directing substituent. The acylation of iodobenzene would be slower and could potentially yield a mixture of ortho and para isomers, requiring subsequent separation.

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acyl chloride and the Lewis acid catalyst. This electrophile is then attacked by the nucleophilic aromatic ring, leading to a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the final ketone product. youtube.com

Organometallic Reagent-Based Syntheses (e.g., Grignard, Organolithium)

Organometallic reagents offer powerful and versatile methods for carbon-carbon bond formation in the synthesis of ketones.

Grignard Reagents: The synthesis of this compound can be accomplished by reacting a Grignard reagent with an appropriate acyl derivative. A plausible route involves the reaction of 4-tert-butylphenylmagnesium halide (prepared from the corresponding 4-tert-butylhalobenzene and magnesium metal) with 4-iodobenzoyl chloride. reddit.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ketone. Careful control of reaction conditions, such as low temperature, is often necessary to prevent the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone.

Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles used in ketone synthesis. numberanalytics.com One established method is the reaction of an organolithium reagent with a carboxylic acid. organicreactions.org For instance, 4-tert-butyllithium can be reacted with 4-iodobenzoic acid. The reaction proceeds through the formation of a dilithio intermediate which, upon aqueous workup, collapses to the desired ketone. This method provides a direct conversion of carboxylic acids to ketones. organicreactions.org An alternative and often more controlled approach is the use of Weinreb amides (N-methoxy-N-methyl amides). wikipedia.org Reacting an organolithium reagent like 4-tert-butyllithium with a Weinreb amide, such as N-methoxy-N-methyl-4-iodobenzamide, forms a stable tetrahedral intermediate that resists over-addition and yields the ketone upon workup. wikipedia.org

Table 2: Organometallic Routes to Benzophenones

Reagent Type Reactants Intermediate/Key Feature
Grignard Reagent Aryl Grignard + Acyl Halide Nucleophilic acyl substitution; potential for over-addition. reddit.com
Organolithium Aryllithium + Carboxylic Acid Forms a stable dilithio intermediate. organicreactions.org
Organolithium Aryllithium + Weinreb Amide Forms a stable chelated tetrahedral intermediate, preventing over-addition. wikipedia.org

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another, allowing for the synthesis of target molecules from more accessible precursors. solubilityofthings.com This is particularly useful in multi-step syntheses where direct introduction of a desired group is challenging.

For this compound, FGI could be employed in several ways:

Iodination of a Precursor: A benzophenone derivative lacking the iodine atom, such as 4-tert-butylbenzophenone, could be synthesized first. Subsequent electrophilic iodination could introduce the iodo group onto the unsubstituted phenyl ring. The regioselectivity of this step would need to be controlled to ensure para-substitution.

Conversion of an Amine: A precursor like 4-amino-4'-tert-butylbenzophenone could be synthesized. The amino group can then be converted to an iodo group via the Sandmeyer reaction, which involves diazotization of the amine with nitrous acid followed by treatment with potassium iodide.

Halogen Exchange: A related halide, such as 4-bromo-4'-tert-butylbenzophenone, might be more accessible. The bromo group could potentially be converted to an iodo group through a Finkelstein-type reaction, which involves nucleophilic substitution with an iodide salt. vanderbilt.edu

Investigation of Stereochemical and Regiochemical Control in Synthesis

Stereochemical Control: The target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereochemical control is not a factor in its direct synthesis. However, when considering the synthesis of analogues that may incorporate chiral elements, stereocontrol becomes critical. Strategies such as using chiral auxiliaries or catalysts can be employed to influence the stereochemical outcome of a reaction, for example, in the asymmetric reduction of the ketone or in reactions on side chains containing stereocenters. youtube.com

Regiochemical Control: Regiochemistry is a paramount consideration in the synthesis of this compound, particularly in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. researchgate.net

In Friedel-Crafts Acylation: As discussed previously, the directing effects of the substituents dictate the position of the incoming acyl group. The bulky tert-butyl group is a powerful para-directing group, ensuring high regioselectivity when tert-butylbenzene is the substrate. libretexts.org This steric influence effectively blocks the ortho positions, leading to the desired 4,4'-disubstituted product. When using iodobenzene as the substrate, the electronic and steric properties of the iodo group direct the incoming electrophile to the ortho and para positions, with the para product typically favored, but often requiring purification from the ortho isomer.

In other Electrophilic Substitutions: If functional group interconversion strategies are used, such as a subsequent iodination or tert-butylation step on a monosubstituted benzophenone, the regioselectivity is again controlled by the directing nature of the existing substituent (the benzoyl group and the alkyl/iodo group). The benzoyl group is a meta-director, while the tert-butyl and iodo groups are ortho, para-directors. The interplay between these directing effects determines the final substitution pattern.

Exploration of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry, emphasizing sustainability and atom economy, are increasingly influencing the design of synthetic routes. monash.edu

Atom Economy: This metric, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration. monash.edu Traditional methods like Friedel-Crafts acylation often have poor atom economy because they use stoichiometric amounts of a Lewis acid catalyst that is consumed during aqueous workup, generating significant waste. oregonstate.edu

Catalytic and Greener Methods: In contrast, catalytic methods, such as the nickel-catalyzed carbonylative couplings discussed earlier, are inherently more atom-economical and sustainable. nih.govacs.org They use only small amounts of catalyst that can, in principle, be recycled. The development of reactions that avoid harsh reagents and minimize solvent use is a primary goal. For example, a patented method describes the synthesis of benzophenones using a reusable Gemini surfactant system, which can replace environmentally harmful organic solvents. google.com

Alternative Energy Sources: Photochemical reactions, which use light as an energy source, can also be considered a greener alternative. The photoreduction of benzophenone to benzopinacol (B1666686) using sunlight is a classic example of a sustainable photochemical process. youtube.comrsc.org While not a direct synthesis of the target molecule, the application of photocatalysis, as seen in the dual nickel/benzophenone system, points towards more sustainable future syntheses. rsc.org

The ideal sustainable pathway for this compound would involve a high-yield, catalytic process with a low environmental impact, utilizing renewable starting materials and minimizing waste generation. acs.org

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl 4 Iodobenzophenone

Reactivity Profiles of the Aryl Iodide Moiety

The carbon-iodine bond in 4-tert-butyl-4'-iodobenzophenone is a key site of reactivity, enabling a variety of synthetic transformations.

Pathways for Nucleophilic and Electrophilic Substitution

The aryl iodide group can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by a transition metal catalyst. The iodine atom can be replaced by various nucleophiles.

Electrophilic aromatic substitution reactions on the iodinated phenyl ring are also possible. The electron-donating nature of the tert-butyl group and the deactivating, meta-directing nature of the benzoyl group influence the position of further substitution. Iodination of aromatic compounds can be achieved using various methods, including the use of elemental iodine with an activating agent. researchgate.net

Role in Oxidative Addition Reactions within Catalytic Cycles

A critical reaction of the aryl iodide moiety is its participation in oxidative addition, a fundamental step in many transition metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org This process involves the insertion of a low-valent metal center, commonly palladium(0), into the carbon-iodine bond. This step increases the oxidation state and coordination number of the metal. wikipedia.orglibretexts.org

The resulting organopalladium(II) complex can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds. libretexts.orgyoutube.com The efficiency of the oxidative addition step can be influenced by factors such as the nature of the ligands on the metal and the electronic properties of the aryl iodide. researchgate.net For instance, electron-withdrawing groups on the aryl iodide can facilitate the reaction. researchgate.net This reactivity is central to widely used reactions like the Suzuki, Heck, and Sonogashira couplings. wikipedia.org

Table 1: Key Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

StepDescription
Oxidative Addition The Pd(0) catalyst reacts with the aryl iodide (Ar-I) to form an Ar-Pd(II)-I complex.
Transmetalation A second coupling partner, often an organoboron or organotin compound, transfers its organic group to the palladium complex.
Reductive Elimination The two organic groups on the palladium complex couple and are eliminated, forming the new product and regenerating the Pd(0) catalyst.

This table outlines the general mechanism for palladium-catalyzed cross-coupling reactions involving an aryl iodide like this compound.

Formation and Reactivity of Hypervalent Iodine Intermediates (e.g., Aryliodonium Salts)

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine compounds. princeton.edu These species, such as diaryliodonium salts, are highly valuable synthetic intermediates. rsc.orgdiva-portal.org Diaryliodonium salts can be synthesized through various methods, including the reaction of aryl iodides with arenes in the presence of an oxidizing agent like Oxone. beilstein-journals.org

Hypervalent iodine reagents are known for their ability to act as electrophilic arylating agents, transferring an aryl group to a variety of nucleophiles. rsc.orgresearchgate.net They can also serve as precursors to reactive intermediates like arynes under basic conditions. researchgate.net The reactivity of these compounds stems from the good leaving group ability of the iodonio group. princeton.edu The photochemical behavior of hypervalent iodine compounds is also an area of active research, with direct photoexcitation often leading to homolytic bond cleavage. sioc.ac.cn

Reactivity of the Benzophenone (B1666685) Ketone Functional Group

The benzophenone core of the molecule possesses its own distinct reactivity, primarily centered around the carbonyl group and its photochemical properties.

Carbonyl Reactivity in Condensation and Addition Reactions

The ketone's carbonyl group is electrophilic and can undergo a range of condensation and addition reactions. For example, it can react with nucleophiles like organometallic reagents or enolates. Condensation reactions with amines can form imines, and reactions with activated methylene (B1212753) compounds can occur under appropriate conditions. The reactivity can be influenced by the steric hindrance from the adjacent tert-butyl group. Controlled condensation of related phenols with formaldehyde (B43269) can lead to the formation of calixarenes. wikipedia.org

Photochemical Behavior and Excited State Properties of the Benzophenone Core

Benzophenone and its derivatives are well-known for their rich photochemical behavior. bgsu.edu Upon absorption of UV light, the benzophenone core is promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T1). bgsu.edursc.org This triplet state is a key reactive intermediate.

The excited state properties, such as the energy levels and lifetimes of the excited states, can be studied using techniques like phosphorescence and transient absorption spectroscopy. nih.gov The substitution pattern on the benzophenone rings can significantly influence these properties. rsc.orgaip.org For instance, the position of donor-acceptor groups can affect intramolecular charge transfer (ICT) processes and the lifetimes of the excited states. rsc.orgaip.org The triplet state of benzophenones can participate in various photochemical reactions, including hydrogen atom abstraction and energy transfer processes. bgsu.eduresearchgate.net

Table 2: Photochemical Properties of Substituted Benzophenones

PropertyDescription
UV Absorption Leads to the formation of an excited singlet state (S1). bgsu.edunih.gov
Intersystem Crossing (ISC) Efficient conversion from the initial singlet state (S1) to a longer-lived triplet state (T1). bgsu.edursc.org
Phosphorescence Emission of light from the triplet state as it returns to the ground state. nih.gov
Triplet-Triplet Absorption Absorption of another photon by the molecule in the triplet state. nih.gov
Intramolecular Charge Transfer (ICT) Can occur in donor-acceptor substituted benzophenones, influencing excited-state dynamics. rsc.orgaip.org

This table summarizes key photochemical properties and processes characteristic of the benzophenone core structure.

Steric and Electronic Effects of the Para-Tert-Butyl Substituent

The para-tert-butyl group is a bulky, electron-donating substituent that significantly influences the reactivity of the benzophenone molecule through a combination of steric and electronic effects.

Influence on Reaction Rates and Selectivity

The tert-butyl group, positioned at the para position of one of the phenyl rings, exerts a notable electronic effect. As an alkyl group, it is weakly electron-donating through an inductive effect (+I). This effect can slightly increase the electron density in the phenyl ring, which in turn can influence the reactivity of the carbonyl group. However, in reactions involving the carbonyl group, such as nucleophilic addition, the electronic influence of a para-substituent is generally less pronounced than that of substituents at the ortho or meta positions.

Conformational Analysis and Steric Hindrance Effects

Studies on substituted benzophenones have shown that the degree of twist of the phenyl rings can vary depending on the nature and position of the substituents. researchgate.net While specific conformational data for this compound is unavailable, it is reasonable to infer that the fundamental twisted conformation of the benzophenone core is maintained. The large size of the tert-butyl group would likely influence the intermolecular interactions, potentially affecting crystal lattice formation and solubility in various solvents.

Reaction Mechanisms Elucidation through Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for compounds like this compound would typically involve a combination of kinetic and spectroscopic techniques. While specific studies on this molecule are not readily found, the general methodologies applied to other benzophenone derivatives provide a clear framework for how such investigations would be conducted. nih.govacs.org

Kinetic studies, often employing techniques like laser flash photolysis, are instrumental in determining reaction rates and identifying transient intermediates. chemrxiv.org For photochemical reactions, which are characteristic of benzophenones, laser flash photolysis allows for the generation of the excited triplet state and any subsequent reactive species, such as ketyl radicals. rsc.org By monitoring the decay kinetics of these transient species, researchers can deduce the rates of various steps in the reaction mechanism. For example, studies on the photoreduction of other benzophenone derivatives have quantified the rate coefficients for both primary and secondary photoreduction reactions, revealing a significant dependence on the ring substituents. nih.govacs.org

Spectroscopic methods are crucial for identifying the structures of reactants, products, and transient intermediates. Techniques such as UV-Vis, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy would be standard for characterizing the ground state of this compound and its reaction products. chemrevlett.comoregonstate.edutandfonline.com For mechanistic elucidation, time-resolved spectroscopic techniques are particularly powerful. For instance, time-resolved resonance Raman (TR³) spectroscopy can provide detailed structural information about short-lived intermediates, such as triplet states and radicals, by probing their vibrational modes. acs.org The combination of kinetic data with the structural insights from spectroscopy allows for the construction of a detailed reaction mechanism. In the case of this compound, such studies would be essential to understand how the interplay of the electron-donating tert-butyl group and the electron-withdrawing, heavy iodo-substituent affects the photophysical and photochemical properties of the molecule.

Advanced Applications in Organic Synthesis

Role as a Key Building Block for Complex Organic Structures

4-tert-butyl-4'-iodobenzophenone serves as a pivotal starting material for the synthesis of complex, sterically hindered, and photophysically active molecules, most notably derivatives of tetraphenylethylene (B103901) (TPE). TPE and its derivatives are of significant interest due to their aggregation-induced emission (AIE) properties, where they are non-emissive in solution but become highly fluorescent in an aggregated or solid state. sioc-journal.cnsioc-journal.cn

The synthesis of these complex structures is often achieved through a McMurry coupling reaction, which utilizes a low-valence titanium species generated from reagents like titanium tetrachloride (TiCl₄) and zinc powder. nih.gov In this reaction, the ketone moiety of two molecules of this compound couples to form a central carbon-carbon double bond, yielding a symmetrical TPE derivative. This transformation effectively builds a larger, more rigid molecular scaffold from the initial benzophenone (B1666685) units. The resulting TPE structure retains the iodine and tert-butyl functional groups, which can be used for further modifications.

Starting MaterialReactionKey ProductSignificance
This compoundMcMurry Coupling1,2-bis(4-(tert-butyl)phenyl)-1,2-bis(4-iodophenyl)etheneFormation of a complex, rigid tetraphenylethylene (TPE) core. nih.gov

Precursor for the Synthesis of Diverse Functionalized Molecules

The true synthetic versatility of this compound lies in its capacity to act as a precursor for a wide array of functionalized molecules. The two primary reactive sites—the aryl-iodide and the carbonyl group—can be targeted to introduce new functionalities.

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds, significantly diversifying the molecular structure.

Suzuki Coupling: Reaction with various aryl or vinyl boronic acids can introduce new substituted phenyl rings or other unsaturated moieties. For instance, coupling with 4-formylphenylboronic acid would attach an aldehyde group, which can then be used in subsequent reactions like condensations. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes provides a straightforward method to install acetylenic linkages. nih.gov These alkynes can be further functionalized, serving as handles to link the core structure to other molecular systems, such as fluorescent dyes or bioactive components.

The benzophenone core itself can be modified, although the McMurry coupling described previously is its most prominent reaction for building complex scaffolds. nih.gov The combination of these reactions allows chemists to use this compound as a platform to systematically build molecular complexity.

Reactive SiteReaction TypeExample ReagentResulting Functionality
Aryl-IodideSuzuki Coupling4-Formylphenylboronic acidIntroduces a biphenyl-aldehyde moiety. nih.gov
Aryl-IodideSonogashira CouplingTrimethylsilylacetyleneIntroduces an alkyne group (after deprotection). nih.gov
Carbonyl GroupMcMurry CouplingTiCl₄, ZnForms a C=C bond, creating a TPE scaffold. nih.gov

Exploration in Sequential and One-Pot Synthetic Strategies

The distinct reactivity of the functional groups in this compound and its derivatives makes it an ideal candidate for use in sequential or one-pot syntheses. These strategies enhance synthetic efficiency by minimizing the number of intermediate purification steps, saving time and resources.

A conceptual synthetic sequence could begin with the selective functionalization of the iodo group. For example, a Sonogashira coupling of this compound with a suitable terminal alkyne, such as one bearing an aldehyde, could be performed. nih.gov Without isolating the product, a subsequent reaction targeting the newly introduced aldehyde, such as an InCl₃-mediated condensation with pyrrole (B145914) to form a dipyrromethane, could be carried out in the same vessel or in a sequential manner. nih.gov This dipyrromethane intermediate could then be converted into a BODIPY dye, a class of highly fluorescent molecules, through reaction with a boron source like BF₃·OEt₂. nih.gov Such a strategy, where multiple bonds and rings are formed in a planned sequence, showcases the utility of the compound in rapidly constructing complex, functional molecular systems.

Application in Fragment-Based Drug Discovery Analogues (conceptual, not drug-specific)

Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds for drug development. It involves screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. drughunter.com

Conceptually, this compound possesses several characteristics that make its core structure suitable for designing fragments for FBDD libraries:

Defined Structural Regions: The molecule has distinct structural domains. The tert-butyl group provides a well-defined, bulky hydrophobic region that can probe non-polar pockets in a protein. The benzophenone core acts as a rigid scaffold capable of participating in pi-stacking interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Vector for Growth: The iodine atom serves as a perfect chemical handle for fragment elaboration. Once a fragment containing this scaffold is identified as a "hit," the iodo-position provides a reliable site for synthetic modification. Using cross-coupling reactions, chemists can systematically "grow" the fragment by adding new chemical groups to explore the surrounding binding site and improve potency and selectivity. frontiersin.org

Appropriate Complexity: While the entire molecule may be slightly larger than a typical fragment, its constituent parts (e.g., 4-iodobenzoyl or 4-tert-butylbenzoyl moieties) represent ideal fragment-like structures. The parent compound itself serves as a readily available precursor for a library of analogues where the iodo-group is replaced with other functionalities to probe structure-activity relationships.

Therefore, while not a drug itself, this compound represents an excellent starting point for generating a library of diverse, yet related, fragments for screening campaigns in a conceptual FBDD program.

Catalytic Roles and Organometallic Chemistry of 4 Tert Butyl 4 Iodobenzophenone Derivatives

Design of Ligands Incorporating the 4-Tert-butylphenyl Moiety

The design of ligands is a cornerstone of modern catalysis, with the electronic and steric properties of a ligand playing a crucial role in the activity and selectivity of a metal catalyst. The 4-tert-butylphenyl group is often incorporated into ligand scaffolds to enhance solubility and to exert specific steric effects.

PropertyAnticipated Characteristic of a Ligand Derived from 4-Tert-butyl-4'-iodobenzophenone
Steric Bulk High, due to the presence of the tert-butyl group.
Electron-Donating Ability Moderate to high, depending on the specific phosphine (B1218219) synthesized.
Potential Applications As a supporting ligand in palladium-catalyzed cross-coupling reactions.
Expected Influence Could promote monoligation, stabilize catalytic intermediates, and influence regioselectivity.

The benzophenone (B1666685) moiety itself can act as a coordinating group, although it is less common than other functionalities like phosphines or carbenes. The carbonyl oxygen possesses lone pairs that could, in principle, coordinate to a metal center. The formation of metal-organic complexes with benzophenone derivatives often involves the carbonyl group or other functional groups on the aromatic rings. However, specific studies on the coordination chemistry of this compound and the formation of its metal-organic complexes are not documented in the reviewed literature. The potential for this molecule to act as a bidentate or bridging ligand, possibly involving the carbonyl oxygen and a functional group derived from the iodo-substituent, remains a theoretical possibility.

Substrate in Specific Organometallic Transformations

The presence of an aryl iodide bond in this compound makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in oxidative addition to palladium(0) centers, which is often the rate-determining step in many catalytic cycles.

Despite this potential, a survey of the literature did not yield specific examples of this compound being used as a substrate in well-known organometallic transformations such as the Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. While these reactions are extensively used to form carbon-carbon and carbon-heteroatom bonds with a wide variety of aryl halides, the application to this specific benzophenone derivative has not been reported. The table below outlines the expected products from such hypothetical reactions.

Reaction TypeCoupling PartnerExpected Product Structure
Suzuki-Miyaura Arylboronic acid (Ar-B(OH)₂)4-Tert-butyl-4'-arylbenzophenone
Heck Alkene (R-CH=CH₂)4-Tert-butyl-4'-(alkenyl)benzophenone
Sonogashira Terminal alkyne (R-C≡CH)4-Tert-butyl-4'-(alkynyl)benzophenone
Buchwald-Hartwig Amine (R₂NH)4-Tert-butyl-4'-(amino)benzophenone

Mechanistic Investigations of Catalytic Cycles Involving this compound

Mechanistic studies are fundamental to understanding and optimizing catalytic processes. Such investigations often involve kinetic analysis, identification of intermediates, and computational modeling. Given the absence of reports on the use of this compound in catalytic reactions, it is unsurprising that no mechanistic investigations involving this specific compound have been published.

General mechanistic understanding of palladium-catalyzed cross-coupling reactions suggests that a catalytic cycle involving this compound would proceed through the canonical steps of oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), migratory insertion (for Heck coupling), and reductive elimination. The electronic and steric properties of the 4-tert-butylbenzoyl and 4-iodobenzoyl moieties would undoubtedly influence the rates of these individual steps. However, without experimental or computational data, any discussion of the specific mechanistic nuances remains speculative.

Applications in Materials Science and Polymer Chemistry

Photoinitiator Capabilities Derived from the Benzophenone (B1666685) Structure

Benzophenone and its derivatives are extensively used as photoinitiators, which are molecules that generate reactive species (radicals or cations) upon exposure to light, typically in the ultraviolet (UV) range. These species then initiate a chain reaction, leading to the polymerization of monomers and the formation of a solid polymer network, a process known as photocuring or photopolymerization.

A key application of the 4-tert-butylphenyl iodide structure, which is a component of 4-Tert-butyl-4'-iodobenzophenone, is in the synthesis of diaryliodonium salts. These salts are highly efficient photoacid generators (PAGs), meaning they produce a strong acid upon irradiation.

One of the most notable derivatives is bis(4-tert-butylphenyl)iodonium hexafluoroantimonate . sacredheart.edu The synthesis of such compounds has been a subject of research to create more efficient and cost-effective catalysts for photopolymerization. sacredheart.eduresearchgate.net These iodonium (B1229267) salts are particularly valuable because they can initiate cationic polymerization, a process suitable for monomers like epoxides and vinyl ethers.

The development of these photoinitiators involves creating symmetric and unsymmetric diaryliodonium salts with various counter-anions (e.g., triflate, p-toluenesulfonate, perfluoro-1-butanesulfonate) to tailor their properties, such as solubility and reactivity. researchgate.netsigmaaldrich.comsigmaaldrich.com For instance, the solubility of bis(4-tert-butylphenyl)iodonium salts varies significantly depending on the counter-anion and the solvent, which is a critical factor for formulation in inks, coatings, and adhesives. sigmaaldrich.comsigmaaldrich.com

Solubility of Bis(4-tert-butylphenyl)iodonium Salts with Different Counter-Anions
Counter-AnionSolventSolubilityCAS Number
p-toluenesulfonatePGMEA<1%131717-99-2
p-toluenesulfonateγ-butyrolactone~10%131717-99-2
p-toluenesulfonateethyl lactate~10%131717-99-2
perfluoro-1-butanesulfonatePGMEA~40%194999-85-4
perfluoro-1-butanesulfonateethyl lactate~55%194999-85-4
perfluoro-1-butanesulfonateγ-butyrolactone~65%194999-85-4

The mechanism of photoinitiation by systems containing benzophenone and its derivatives is a two-step process. First, upon absorption of UV light, the benzophenone moiety is excited from its ground state to a singlet excited state, which then rapidly converts to a more stable triplet excited state through intersystem crossing. This triplet state is the primary reactive species.

In radical polymerization , the excited benzophenone triplet can abstract a hydrogen atom from a suitable donor molecule (like an amine co-initiator), generating a ketyl radical and an amine-derived radical. The amine-derived radical is typically the species that initiates the polymerization of acrylate (B77674) or methacrylate (B99206) monomers.

In cationic polymerization , diaryliodonium salts derived from the 4-tert-butylphenyl structure play a crucial role. When irradiated, the iodonium salt undergoes irreversible fragmentation, generating both radicals and a Brønsted acid (a protonic acid). This photogenerated acid is a powerful initiator for the ring-opening polymerization of monomers like epoxides. The use of these salts can lead to very rapid curing, achieving effective polymerization within seconds under a UV lamp. sacredheart.edu

Monomer Synthesis and Polymerization Studies

While this compound is a well-established precursor for photoinitiators, its use as a direct monomer in polymerization is less documented in available literature. The presence of the benzophenone group and the reactive aryl-iodide bond, however, presents theoretical possibilities for its incorporation into polymer chains.

Theoretically, the this compound molecule could be functionalized with a polymerizable group, such as a vinyl or acrylate moiety, to create a monomer. For instance, research has been conducted on the polymerization of 2,4-dihydroxy-4'-vinylbenzophenone, a different benzophenone derivative, which was successfully polymerized and copolymerized with monomers like styrene. caltech.edu This demonstrates that benzophenone-containing monomers can be incorporated into polymer backbones.

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), could potentially be used to incorporate such functional monomers into block copolymers. rsc.org The aryl-iodide group on the monomer could also participate in cross-coupling reactions to form novel polymer structures. However, specific studies detailing the controlled polymerization of a monomer directly derived from this compound are not prominent in the reviewed literature.

If incorporated into a polymer chain, the structural features of this compound would be expected to impart specific properties to the resulting material.

The bulky tert-butyl group: This group would likely increase the polymer's glass transition temperature (Tg), enhancing its thermal stability. polymersource.ca It would also increase the free volume within the polymer matrix, potentially affecting properties like gas permeability and solubility.

The benzophenone moiety: As part of the polymer backbone or as a pendant group, it would provide inherent UV-absorbing capabilities, allowing the polymer to function as a polymeric UV stabilizer. caltech.edu Furthermore, these integrated photoinitiator moieties could be activated by light to induce cross-linking, improving the mechanical properties and solvent resistance of the final material. google.com

The iodo group: The heavy iodine atom would increase the refractive index of the polymer. Additionally, the carbon-iodine bond could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. chemrxiv.org

Development of Functional Polymers for Specific Applications

The development of functional polymers from monomers based on this compound is a prospective area of research. Based on the potential modifications to polymer characteristics, such materials could find use in several advanced applications:

UV-curable coatings and inks: Polymers with built-in photoinitiator capabilities eliminate the need for small-molecule initiators, which can migrate or leach out of the cured material. google.com

High-performance films: The enhanced thermal stability and potential for a high refractive index would make these polymers suitable for optical films and electronic components.

Reactive polymers: The presence of a modifiable iodo-group would allow the creation of polymer scaffolds that can be further functionalized for applications in sensing, separations, or biomedical devices.

While extensive research exists on the use of its derivatives as photoinitiators, the direct polymerization of monomers based on this compound remains an area with significant potential for future exploration in polymer science.

Role in Organic Electronic Materials (conceptual, based on photophysical properties)

Conceptually, this compound is a promising candidate for applications in organic electronic materials due to its inherent photophysical properties. This potential stems from the combination of its three key functional components: the benzophenone core, the iodine atom, and the tert-butyl group.

The benzophenone core is a well-established chromophore and photosensitizer. acs.org Upon absorption of UV light, it undergoes efficient intersystem crossing from the singlet excited state to the triplet excited state. This triplet state is relatively long-lived and can be harnessed in various photophysical processes.

The presence of the iodine atom is expected to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect." This effect promotes spin-orbit coupling, facilitating the otherwise spin-forbidden transition between singlet and triplet states. This would make this compound a potentially more efficient triplet sensitizer (B1316253) than unsubstituted benzophenone. Such triplet sensitizers are valuable in applications like photocatalysis and photodynamic therapy.

In the context of organic electronics, the bulky tert-butyl group could play a crucial role. It can improve the solubility of the molecule in organic solvents, which is a critical factor for solution-based processing of organic electronic devices. nih.gov Furthermore, the steric hindrance provided by this group can disrupt intermolecular packing in the solid state. nih.gov This can influence the thin-film morphology, which in turn affects charge transport and device performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The tert-butyl group's electron-donating nature can also subtly tune the electronic energy levels of the molecule. nih.govnih.gov

The combination of an efficient triplet-state-generating core and functionalities that control solubility and morphology makes this compound a molecule of interest for conceptual design in areas like:

Host materials for phosphorescent organic light-emitting diodes (OLEDs): Its high triplet energy, a characteristic of benzophenones, could enable it to act as a host for phosphorescent guest emitters.

Organic Photovoltaics (OPVs): The molecule could function as an electron acceptor or as an additive to control the morphology of the active layer. The introduction of tert-butyl groups has been shown to impact the electronic properties of materials used in organic conductors. nih.gov

Photocatalysts: As a robust triplet sensitizer, it could be used to drive chemical reactions with light. Chiral benzophenone catalysts have been used in photochemical processes involving selective hydrogen abstraction. acs.org

While experimental data on the performance of this compound in such devices is not currently available, its molecular architecture provides a strong conceptual basis for its exploration in the field of organic electronics.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C17H17IO 364.22 951889-83-1
4-tert-butyl-2'-iodobenzophenone C17H17IO 364.22 951889-75-1
4-tert-butyl-3'-iodobenzophenone C17H17IO 364.22 951889-79-5
4-Iodobenzophenone C13H9IO 308.11 6136-66-9
4-tert-Butylphenol C10H14O 150.22 98-54-4
1-tert-Butyl-4-iodobenzene C10H13I 260.11 35779-04-5
4-tert-Butyl-benzophenone C17H18O 238.32 22679-54-5

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. scialert.netnih.gov For 4-tert-butyl-4'-iodobenzophenone, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set such as 6-311++G(d,p). chemrxiv.orgresearchgate.net

The electronic structure is heavily influenced by its substituents. The tert-butyl group on one phenyl ring acts as an electron-donating group through induction, while the iodine atom on the other ring has a more complex role, exhibiting both electron-withdrawing inductive effects and the potential for halogen bonding. mdpi.com DFT calculations can precisely quantify these effects.

Analysis of the frontier molecular orbitals is particularly revealing. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. chemrxiv.org The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For substituted benzophenones, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the adjacent phenyl rings. scialert.net In this compound, the tert-butyl group would raise the energy of the HOMO, while the electron-withdrawing nature of the iodine and the carbonyl group would lower the energy of the LUMO. DFT studies on halogenated compounds show that the halogen atom significantly lowers the LUMO level, with iodine being particularly effective. mdpi.com

A molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution. It shows electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For this molecule, the oxygen of the carbonyl group would be the most negative region, while the hydrogen atoms of the phenyl rings would be areas of positive potential.

Table 1: Representative Calculated Electronic Properties for Substituted Benzophenones using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Benzophenone (B1666685) (BP)-6.58-1.854.73 scialert.net
Dimethoxybenzophenone (DMB)-6.01-1.524.49 scialert.net
4-Chloro-3-iodobenzophenone-7.27-3.174.10 researchgate.net
4-(methylphenylthio)benzophenone-5.91-2.103.81 chemrxiv.org

Note: The values presented are for analogous compounds and serve to illustrate the expected range and influence of substituents. Data for this compound is not explicitly available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are critical to its physical properties and how it interacts with other molecules. Molecular Dynamics (MD) simulations are a powerful computational tool to explore these aspects. rsc.orgmdpi.com MD simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the potential energy surface and identification of stable conformers. amanote.com

Like other benzophenone derivatives, this compound is not a planar molecule. The two phenyl rings are twisted out of the plane of the central carbonyl group due to steric hindrance. The specific dihedral angles (the angles between the phenyl rings and the carbonyl plane) define the molecule's conformation. Computational studies on substituted benzophenones reveal that these twist angles are sensitive to the nature and position of the substituents. mdpi.com

MD simulations can be used to perform a conformational analysis, identifying the most stable (lowest energy) conformations and the energy barriers between them. cwu.eduresearchgate.net For this compound, the bulky tert-butyl group and the large iodine atom will significantly influence the preferred rotational angles of the phenyl rings.

Furthermore, MD simulations are invaluable for studying intermolecular interactions in condensed phases (liquids or solids). acs.org These simulations can reveal how molecules of this compound pack together and what forces govern their association. Key interactions would include:

Van der Waals forces: These are ubiquitous and significant, especially given the large surface area of the molecule.

Dipole-dipole interactions: The polar carbonyl group creates a significant molecular dipole moment, leading to electrostatic interactions.

Halogen bonding: A key feature of the iodine substituent is its ability to act as a halogen bond donor. mdpi.com This is a noncovalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen. nih.govnih.gov MD simulations can quantify the strength and geometry of these interactions. ucl.ac.uk

Table 2: Typical Intermolecular Interaction Energies for Halogenated Aromatic Molecules

Interaction TypeInteracting MoleculesCalculated Interaction Energy (kcal/mol)Reference
Halogen-πCl-C₆H₅ and Benzene-2.5 to -3.5 nih.gov
Halogen Bond (X···O)C₆F₅I and Formaldehyde (B43269)-4.8 nih.gov
π-π StackingBenzene Dimer-2.4 to -2.8 ucl.ac.uk
C-H···O Hydrogen BondBenzophenone Dimers-1.5 to -3.0 acs.org

Note: This table provides representative values for interaction types relevant to this compound, based on calculations for model systems.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into how chemical reactions occur by mapping out the entire reaction pathway, including short-lived intermediates and high-energy transition states. umn.eduosti.gov For reactions involving this compound, such as its synthesis (e.g., via Friedel-Crafts acylation) or its participation in photochemical reactions, computational methods can elucidate the step-by-step mechanism.

Finding the transition state (TS) is a primary goal of these studies. A transition state is the highest energy point along the minimum energy path between reactants and products. libretexts.org Its structure and energy determine the activation energy (Ea) of the reaction, which is directly related to the reaction rate. Methods like Nudged Elastic Band (NEB) or optimizer algorithms that search for saddle points on the potential energy surface are used to locate and characterize transition states. libretexts.orgyoutube.com

For instance, in a nucleophilic addition to the carbonyl carbon of this compound, a key reaction for ketones, DFT calculations can model the approach of the nucleophile. nih.gov These calculations would reveal the geometry of the transition state, showing the partial formation of the new bond to the carbon and the simultaneous rehybridization of the carbonyl carbon from sp² to sp³. The calculated activation energy would indicate how readily the reaction proceeds. The electronic effects of the tert-butyl and iodo substituents would be reflected in this energy barrier.

Similarly, computational studies can explore photochemical reaction mechanisms. Benzophenones are well-known photosensitizers that, upon UV irradiation, can be excited to a triplet diradical state. mdpi.com Computational modeling can describe this excitation process and the subsequent reactions of the excited state, such as hydrogen abstraction from a substrate.

Table 3: Example of Calculated Activation Energies for a Model Reaction

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
OH + CH₄ → H₂O + CH₃MP-SAC2/correlation-balanced basis set7.9 umn.eduosti.gov
SN2: Br⁻ + CH₃Cl → CH₃Br + Cl⁻DFT (B3LYP/def2-SVP)~10-15 (solvent dependent) libretexts.org

Prediction of Reactivity and Spectroscopic Properties

Beyond elucidating structures and mechanisms, computational chemistry can predict various properties of this compound before they are measured experimentally.

Reactivity Prediction: Global reactivity descriptors, derived from the energies of the frontier orbitals (HOMO and LUMO), can be calculated to predict the chemical behavior of the molecule. mdpi.com These descriptors include:

Ionization Potential (IP) ≈ -E(HOMO)

Electron Affinity (EA) ≈ -E(LUMO)

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices help to classify the molecule's reactivity. For example, a high electrophilicity index suggests the molecule is a strong electron acceptor. Comparing these calculated values with those of other known compounds provides a quantitative basis for predicting its behavior in different chemical environments. chemrxiv.org Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated descriptors with observed biological activity or reactivity, can also be developed for classes of compounds like benzophenones. nih.govresearchgate.netresearchgate.net

Spectroscopic Properties Prediction: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-Visible absorption spectra. scialert.net This calculation provides the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities). chemrxiv.org For this compound, TD-DFT calculations would predict the wavelengths of the n→π* and π→π* transitions characteristic of the benzophenone chromophore. scialert.netresearchgate.net The positions of these absorption bands would be modulated by the electronic effects of the tert-butyl and iodo substituents.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds (e.g., the C=O stretch, C-I stretch, or vibrations of the phenyl rings).

Table 4: Representative Predicted Spectroscopic and Reactivity Data for Benzophenone Analogues

CompoundPropertyPredicted ValueMethodReference
BenzophenoneUV λmax (π→π*)~250 nmTD-DFT scialert.netscialert.net
4-Fluoro-3-methyl benzophenoneC=O Vibrational Freq.~1650-1670 cm⁻¹DFT (B3LYP) researchgate.net
4-(methylphenylthio)benzophenoneElectronegativity (χ)4.005 eVDFT (B3LYP) chemrxiv.org
4-(methylphenylthio)benzophenoneChemical Hardness (η)1.905 eVDFT (B3LYP) chemrxiv.org

Note: The table presents predicted properties for analogous compounds to illustrate the capabilities of computational prediction methods.

Advanced Analytical Techniques in the Characterization and Research of 4 Tert Butyl 4 Iodobenzophenone

The rigorous identification and characterization of synthetic compounds are fundamental to chemical research. For 4-tert-butyl-4'-iodobenzophenone, a diarylketone featuring distinct substitutions on its phenyl rings, a suite of advanced analytical techniques is employed to confirm its structure, assess its purity, and investigate its chemical properties. These methods provide detailed insights into the molecular architecture, from the connectivity of atoms to the three-dimensional arrangement and electronic properties.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Pathways

The future synthesis of 4-Tert-butyl-4'-iodobenzophenone and its analogues is likely to move beyond traditional methods, embracing innovative strategies that offer greater efficiency, selectivity, and sustainability. Research in this area is expected to focus on photochemically-activated reactions, such as those employing blue LED irradiation, which can facilitate unique transformations under mild conditions. Another promising avenue is the application of gold photocatalysis, a technique that has proven to be a highly effective and general method for reactions where conventional photosensitizers like benzophenone (B1666685) itself show limited efficiency. acs.org

Exploration will also likely involve novel coupling methodologies. For instance, the Heck reaction between a precursor like 4-tert-butyliodobenzene and a suitable partner is a known pathway. chemicalbook.com Future work could optimize this reaction using ionic liquids as catalysts, or integrate it into one-pot, multi-step sequences like a Heck-reductive amination to build more complex structures efficiently. chemicalbook.com These unconventional approaches promise to streamline the synthesis of this and related benzophenone scaffolds, reducing waste and expanding the accessible chemical space.

Development of New Catalytic Systems for Sustainable Chemistry

The benzophenone scaffold is central to the development of new catalytic systems that align with the principles of green chemistry. Future research will likely pursue two main tracks: developing sustainable catalysts for reactions involving the benzophenone core and using substituted benzophenones as catalysts themselves.

For the former, research into the hydrogenation of the benzophenone ketone group will continue to seek alternatives to traditional noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru). researchgate.net The focus will be on developing catalysts from earth-abundant materials and on systems that operate under milder conditions. researchgate.net Innovations in nanocatalysis, utilizing materials like gold nanoparticles or doped titanium dioxide, offer pathways to enhanced reactivity and selectivity while minimizing waste and reliance on fossil fuels. jocpr.com Designing catalysts for easy recovery and reuse is another critical component of making these chemical transformations more sustainable. jocpr.com

In the second track, chiral benzophenone derivatives are being explored as photocatalysts. acs.org These catalysts can perform selective hydrogen abstraction under photochemical conditions, enabling challenging transformations like the kinetic resolution of lactams. acs.org By modifying the substituents on the benzophenone rings, researchers can fine-tune the catalyst's electronic and steric properties to control reaction outcomes, opening new avenues for asymmetric synthesis in sustainable chemistry.

Integration into Advanced Functional Materials with Tunable Properties

The unique photophysical properties of the benzophenone core make this compound a prime candidate for integration into advanced functional materials. The substituents at the 4 and 4' positions provide critical handles for tuning these properties. The tert-butyl group offers solubility and steric bulk, while the iodine atom can be readily substituted to attach other functional units or modulate electronic characteristics.

A key research direction is the development of donor-acceptor (D-A) type luminescent materials. researchgate.net Studies on similar benzophenone-carbazole dyads have shown that the relative substitution pattern (ortho, meta, or para) can fundamentally alter the excited-state evolution, influencing processes like intramolecular charge transfer (ICT) and intersystem crossing (ISC). researchgate.net This tunability is crucial for designing materials with specific properties, such as long afterglow phosphorescence for applications in displays and bio-imaging. researchgate.net Furthermore, benzophenone derivatives are widely used as photoinitiators and UV blockers, and future work will likely leverage these properties in developing new polymers and coatings. nih.govresearchgate.net The compound's photosensitivity also suggests potential use in photovoltaic architectures and polymer solar cells, where efficient photo-induced electron transfer is paramount. scispace.com

PropertyInfluence of Molecular StructurePotential Application
Photophysical Processes Substitution pattern on the benzophenone core (e.g., ortho, meta, para) modifies intramolecular charge transfer (ICT) and intersystem crossing (ISC) rates. researchgate.netDesign of efficient luminescent materials with tailored properties like phosphorescence. researchgate.net
Photoinitiation The benzophenone moiety can absorb UV light to initiate polymerization reactions. nih.govresearchgate.netDevelopment of advanced polymers, coatings, and materials for photolithography. nih.gov
Electronic Properties The iodine atom serves as a versatile synthetic handle for introducing various functional groups, allowing for the fine-tuning of the molecule's electronic and optical characteristics.Creation of novel semiconductors and components for photovoltaic devices. scispace.com

High-Throughput Experimentation and Data-Driven Discovery of Derivatives

High-Throughput Experimentation (HTE) is set to revolutionize the discovery and optimization of derivatives of this compound. This technology enables chemists to run hundreds or even thousands of experiments in parallel using automated, miniaturized setups, dramatically accelerating the pace of research. researchgate.netmorressier.com For a molecule like this compound, HTE is particularly valuable for exploring the vast chemical space of possible derivatives.

A primary application of HTE would be in optimizing cross-coupling reactions at the iodine-substituted position. For instance, developing new Suzuki-Miyaura or Sonogashira coupling partners can be rapidly accelerated by screening large arrays of catalysts, ligands, bases, and solvents in 96-well plates. purdue.eduanalytical-sales.comdomainex.co.uk The results can be quickly analyzed by techniques like UPLC-MS, generating large datasets that can be visualized in formats like heatmaps to identify optimal reaction conditions. domainex.co.uk This data-driven approach not only speeds up the synthesis of compound libraries for biological screening but also uncovers novel reactivity and provides deeper insights into reaction mechanisms. researchgate.netpurdue.edu The integration of HTE with flow chemistry platforms further promises to bridge the gap from rapid screening to the scaled-up production of promising new derivatives. morressier.com

HTE ParameterVariables for ScreeningObjective
Catalyst Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), Nickel catalysts. analytical-sales.comIdentify the most active and selective metal catalyst for a given transformation.
Ligand Phosphine-based ligands (e.g., Q-Phos, JohnPhos, dtbpf). analytical-sales.comTune the catalyst's steric and electronic environment to maximize yield and minimize side products.
Base Inorganic (e.g., K₃PO₄, Cs₂CO₃) and organic bases. analytical-sales.comOptimize reaction kinetics and substrate activation.
Solvent A diverse panel of solvents with varying polarity and properties. analytical-sales.comImprove solubility of reactants and influence reaction pathways.

Q & A

Q. What are the common synthetic routes for 4-Tert-butyl-4'-iodobenzophenone, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : A typical synthesis involves Friedel-Crafts acylation or Ullmann coupling to introduce the iodobenzophenone moiety. For example, iodination of 4-tert-butylbenzophenone derivatives using iodine monochloride (ICl) under controlled temperature (0–5°C) can achieve selective para-substitution. Critical parameters include:
  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and minimize side reactions .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency but require inert atmospheres to prevent dehalogenation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>98% GC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do key spectral features correlate with its structure?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : The tert-butyl group appears as a singlet (~1.3 ppm, 9H). Aromatic protons adjacent to iodine exhibit deshielding (δ ~7.5–8.0 ppm) due to the electron-withdrawing effect of iodine .
  • ¹³C NMR : The carbonyl carbon resonates at ~195 ppm, while the iodine-substituted aromatic carbon appears at ~95 ppm (C-I coupling) .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z 368.166 (C₁₅H₁₃IO₃) with isotopic patterns characteristic of iodine (1:1 for [M]⁺ and [M+2]⁺) .
  • IR : A strong carbonyl stretch (~1660 cm⁻¹) confirms the benzophenone backbone .

Advanced Research Questions

Q. How can researchers address contradictions in NMR and mass spectrometry data when confirming the structure of this compound?

  • Methodological Answer :
  • Data Cross-Validation : Use X-ray crystallography to resolve ambiguities in NMR assignments. For example, crystallographic data can confirm the spatial orientation of the tert-butyl and iodine groups .
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific proton environments in overlapping NMR signals .
  • Tandem MS/MS : Fragment ions (e.g., loss of tert-butyl or iodine moieties) help validate connectivity. A fragment at m/z 255.1 (loss of I) is indicative of the benzophenone core .

Q. What strategies mitigate iodine displacement during cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the ketone with ethylene glycol to prevent nucleophilic attack at the carbonyl during coupling .
  • Low-Temperature Conditions : Conduct reactions at –20°C to suppress undesired C-I bond cleavage .
  • Ligand Design : Bulky ligands (e.g., SPhos) in Pd-catalyzed reactions reduce β-hydride elimination, preserving the iodine substituent .

Q. What experimental considerations are needed when studying the photochemical behavior of this compound?

  • Methodological Answer :
  • Light Source Calibration : Use monochromatic UV lamps (λ = 365 nm) to simulate controlled photolysis, as iodine may absorb in the UV-B range .
  • Radical Quenchers : Add tert-butanol to scavenge iodine radicals, preventing side reactions during photoinduced C-I bond cleavage .
  • Quantum Yield Measurements : Compare degradation rates under nitrogen vs. oxygen to assess oxidative vs. non-oxidative pathways .

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